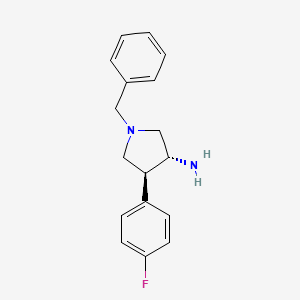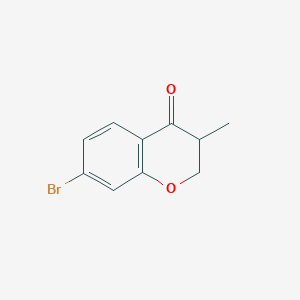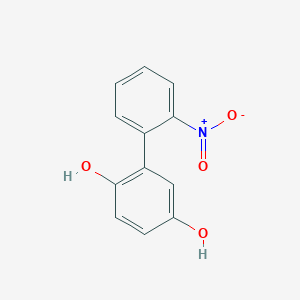
2,5-Furandione, 3-(docosenyl)dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Furandione, 3-(docosenyl)dihydro-: is a complex organic compound with the molecular formula C26H46O3 . It is characterized by a furan ring structure substituted with a docosenyl group and a dihydro moiety. This compound is part of the larger family of furan derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Furandione, 3-(docosenyl)dihydro- . One common synthetic route is the Knoevenagel condensation , where furan-2,5-dione reacts with docosenylamine under acidic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of 2,5-Furandione, 3-(docosenyl)dihydro- may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2,5-Furandione, 3-(docosenyl)dihydro-: can undergo various chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form different oxidation products.
Reduction: : The compound can be reduced to yield simpler derivatives.
Substitution: : Various functional groups can be introduced through substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed in substitution reactions.
Major Products Formed
Oxidation: : Oxidation of the furan ring can lead to the formation of carboxylic acids and ketones.
Reduction: : Reduction reactions can produce alcohols and amines.
Substitution: : Substitution reactions can result in halogenated derivatives and other functionalized compounds.
Scientific Research Applications
2,5-Furandione, 3-(docosenyl)dihydro-: has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: : The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: : Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: : It is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which 2,5-Furandione, 3-(docosenyl)dihydro- exerts its effects involves its interaction with specific molecular targets and pathways. The furan ring structure plays a crucial role in its biological activity, and the docosenyl group contributes to its lipophilic properties, allowing it to interact with cell membranes and other biological molecules.
Comparison with Similar Compounds
2,5-Furandione, 3-(docosenyl)dihydro-: is unique compared to other similar compounds due to its specific structural features and functional groups. Some similar compounds include:
Furan-2,5-dione derivatives: : These compounds share the furan ring structure but differ in their substituents.
Docosenyl compounds: : These compounds contain the docosenyl group but lack the furan ring.
Properties
Molecular Formula |
C26H46O3 |
|---|---|
Molecular Weight |
406.6 g/mol |
IUPAC Name |
3-docos-10-enyloxolane-2,5-dione |
InChI |
InChI=1S/C26H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-23-25(27)29-26(24)28/h12-13,24H,2-11,14-23H2,1H3 |
InChI Key |
PYGZRGQVVVNPHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCCCCCCC1CC(=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


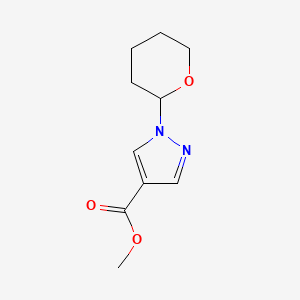
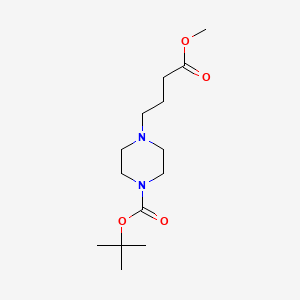
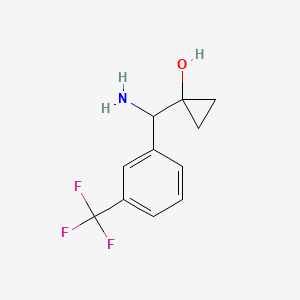
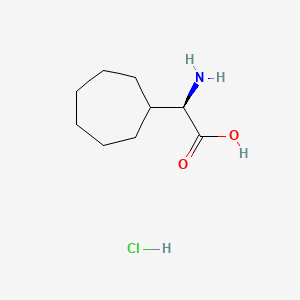


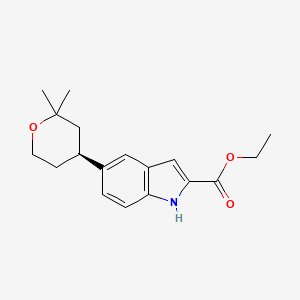
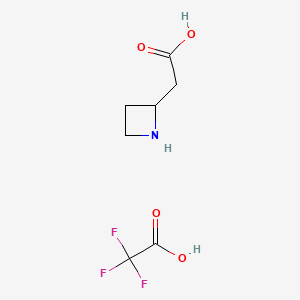
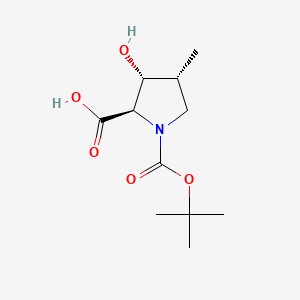
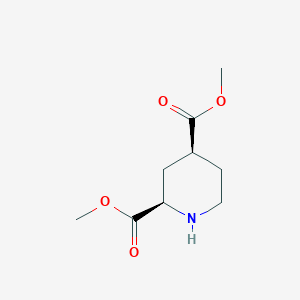
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-ethanol](/img/structure/B15360660.png)
